molecular formula C9H14BrNO B13195386 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one

2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one

Cat. No.: B13195386
M. Wt: 232.12 g/mol
InChI Key: GIKCWEFBULTSDY-UHFFFAOYSA-N
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Description

2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is an organic compound with the molecular formula C₉H₁₄BrNO It is a brominated derivative of ethanone, featuring a unique octahydrocyclopenta[b]pyrrol ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the ethanone moiety to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.

    Reduction: Yields the corresponding alcohol.

    Oxidation: Results in the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is not fully understood. it is believed to interact with biological molecules through its bromine atom and ethanone moiety. The compound may form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one
  • 2-Bromo-1-(furan-2-yl)ethan-1-one
  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one

Uniqueness

2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is unique due to its octahydrocyclopenta[b]pyrrol ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated ethanone derivatives, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-bromoethanone

InChI

InChI=1S/C9H14BrNO/c10-6-9(12)11-5-4-7-2-1-3-8(7)11/h7-8H,1-6H2

InChI Key

GIKCWEFBULTSDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C2C1)C(=O)CBr

Origin of Product

United States

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